4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol
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Overview
Description
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol is a chemical compound that features a phenol group substituted with a thioether linkage to a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Thioether Formation: The isoxazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Phenol Substitution: Finally, the thioether intermediate is coupled with a phenol derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)acetic acid: Similar structure but with an acetic acid group instead of a phenol group.
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)benzene-1,2-diol: Similar structure with additional hydroxyl groups on the benzene ring.
Uniqueness
4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol is unique due to its specific combination of a phenol group with a thioether linkage to a dimethylisoxazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenol |
InChI |
InChI=1S/C12H13NO2S/c1-8-12(9(2)15-13-8)7-16-11-5-3-10(14)4-6-11/h3-6,14H,7H2,1-2H3 |
InChI Key |
PNTSCWDLOQDJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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